molecular formula C18H17N3O5S2 B2633534 methyl 4-methoxy-3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034539-49-4

methyl 4-methoxy-3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate

Cat. No. B2633534
CAS RN: 2034539-49-4
M. Wt: 419.47
InChI Key: LJYJAVPUHSYUPT-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral properties. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives possess anti-inflammatory and analgesic activities. Notably:

Cytotoxicity Against Cancer Cells

Indole derivatives have been explored for their anticancer potential:

Corrosion Inhibition

While not directly related to biological activity, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions .

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The development of new synthetic methods and the exploration of their biological and physiological functions are potential future directions .

properties

IUPAC Name

methyl 4-methoxy-3-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-15-4-3-12(18(22)26-2)9-16(15)28(23,24)21-10-14-17(20-7-6-19-14)13-5-8-27-11-13/h3-9,11,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJAVPUHSYUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate

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